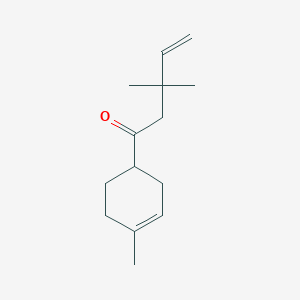![molecular formula C19H14F2N2O2 B12574158 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide CAS No. 642084-88-6](/img/structure/B12574158.png)
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(4-fluoro-3-{[(piridin-3-il)oxi]metil}fenil)benzamida es un compuesto orgánico que pertenece a la clase de las anilidas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común involucra el uso del acoplamiento de Suzuki–Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto organoboro . Esta reacción es conocida por sus condiciones suaves y su alta tolerancia a grupos funcionales.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, la disponibilidad de materiales de partida de alta pureza y técnicas avanzadas de purificación garantizan la calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Fluoro-N-(4-fluoro-3-{[(piridin-3-il)oxi]metil}fenil)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Reducción: La eliminación de átomos de oxígeno o la adición de átomos de hidrógeno para formar derivados reducidos.
Sustitución: El reemplazo de un grupo funcional por otro, como reacciones de intercambio de halógenos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Agentes reductores: Como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Reactivos de sustitución: Como agentes halogenantes como la N-bromosuccinimida (NBS) y agentes fluorantes como Selectfluor.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos fluorados, mientras que las reacciones de reducción pueden producir alcoholes o aminas fluorados.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(4-fluoro-3-{[(piridin-3-il)oxi]metil}fenil)benzamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para la síntesis de compuestos fluorados más complejos.
Biología: Investigado por su potencial como trazador radiactivo para estudios de imagenología.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Fluoro-N-(4-fluoro-3-{[(piridin-3-il)oxi]metil}fenil)benzamida involucra su interacción con objetivos moleculares y vías específicas. La presencia de átomos de flúor mejora la capacidad del compuesto para formar fuertes enlaces de hidrógeno e interactuar con macromoléculas biológicas. Esto puede llevar a la modulación de la actividad enzimática, la unión de receptores y las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(3-Fluoro-4-{[(2-{5-[(2-metoxietil)amino]metil}piridin-2-il)tieno[3,2-b]piridin-7-il]oxi}fenil)-N-(4-fluorofenil)ciclopropano-1,1-dicarboxamida
- N-[(3-Fluoro-4-{[3-(hidroximetil)-1H-pirrolo[2,3-b]piridin-4-il]oxi}fenil)carbamoil]-2-(4-fluorofenil)acetamida
Singularidad
3-Fluoro-N-(4-fluoro-3-{[(piridin-3-il)oxi]metil}fenil)benzamida es única debido a su patrón de sustitución específico y la presencia de ambos, flúor y grupos piridínicos
Propiedades
Número CAS |
642084-88-6 |
|---|---|
Fórmula molecular |
C19H14F2N2O2 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
3-fluoro-N-[4-fluoro-3-(pyridin-3-yloxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H14F2N2O2/c20-15-4-1-3-13(9-15)19(24)23-16-6-7-18(21)14(10-16)12-25-17-5-2-8-22-11-17/h1-11H,12H2,(H,23,24) |
Clave InChI |
QWFHDVHUWMOLHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)F)COC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
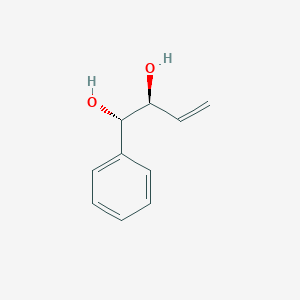
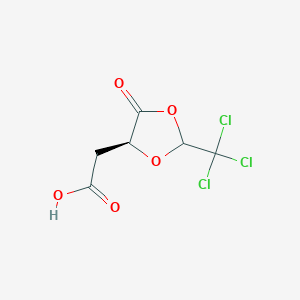
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
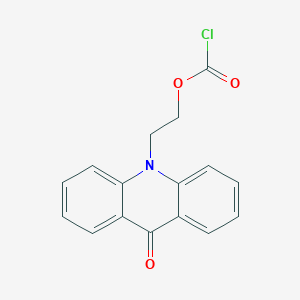
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

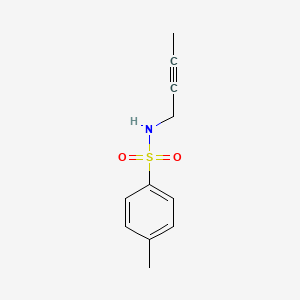
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
